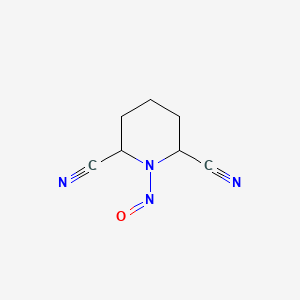
1-Nitrosopiperidine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H8N4O. It consists of a piperidine ring substituted with nitroso and dicarbonitrile groups.
Preparation Methods
1-Nitrosopiperidine-2,6-dicarbonitrile can be synthesized through several synthetic routes. One common method involves the nitrosation of piperidine-2,6-dicarbonitrile using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
1-Nitrosopiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to different products.
Substitution: The nitroso group can be substituted with other functional groups, resulting in a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Nitrosopiperidine-2,6-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitrosopiperidine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The compound is known to undergo metabolic activation through cytochrome P450-mediated hydroxylation, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects .
Comparison with Similar Compounds
1-Nitrosopiperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as N-nitrosopiperidine and N-nitrosopyrrolidine. These compounds share structural similarities but differ in their chemical properties and biological activities .
N-nitrosopiperidine: Similar in structure but with different reactivity and biological effects.
N-nitrosopyrrolidine: Another nitrosamine with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Properties
CAS No. |
22905-25-5 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-nitrosopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H8N4O/c8-4-6-2-1-3-7(5-9)11(6)10-12/h6-7H,1-3H2 |
InChI Key |
OQRRSHAAPDDUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(C1)C#N)N=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




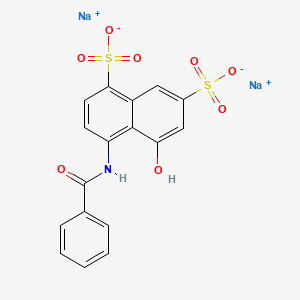
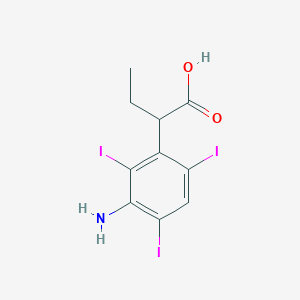
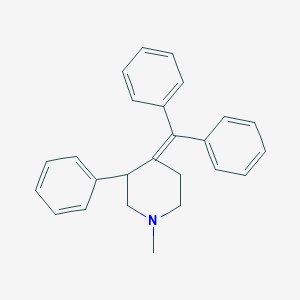
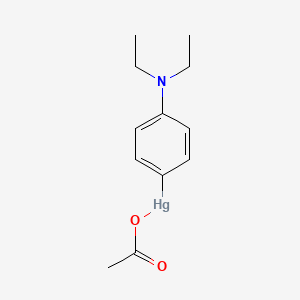
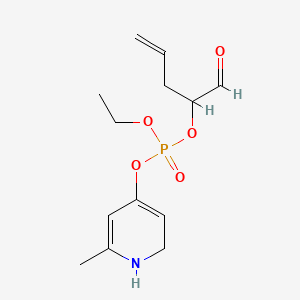
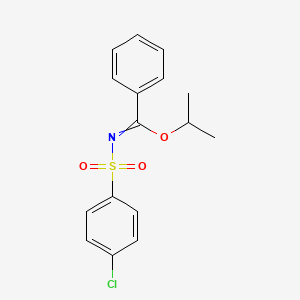

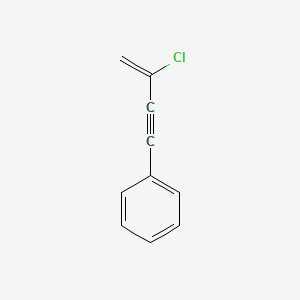

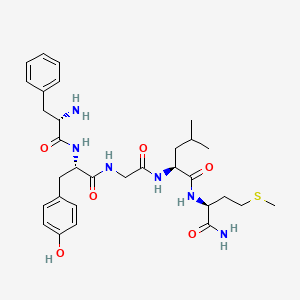
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)

